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Introduction
The AG3.0 monoclonal antibody is a critical tool for researchers studying primate lentiviruses,

including Simian Immunodeficiency Virus (SIV) and Human Immunodeficiency Virus (HIV). This

murine IgG1 antibody exhibits broad cross-reactivity with the Gag capsid protein (p24-27) and

its precursors across several major primate lentivirus lineages. Its ability to recognize a

conserved epitope makes it invaluable for the detection and quantification of a wide range of

HIV/SIV capsid antigens, facilitating studies in viral pathogenesis, vaccine development, and

antiviral drug discovery. This guide provides an in-depth overview of the AG3.0 antibody,

including its generation, binding characteristics, and detailed protocols for its application in key

immunoassays.

Core Data Summary
The following tables summarize the key quantitative data regarding the AG3.0 antibody's

cross-reactivity and binding affinity, enabling at-a-glance comparison for researchers selecting

reagents for their studies.

Table 1: Cross-Reactivity of AG3.0 Antibody with
Primate Lentiviruses
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Lentivirus Lineage Virus/Isolate
Reactivity
(Immunoblotting)

Reactivity (Antigen
Capture ELISA)

SIVagm SIVagmVER Positive Positive

SIVagmGRI Positive Not Specified

SIVagmSAB Positive Positive

SIVagmTAN Positive Not Specified

SIVmac/HIV-2 SIVmac Positive Positive

HIV-2 Positive Positive

HIV-1 HIV-1 Positive Positive

SIVrcm Not Specified Not Specified Positive

SIVsun Not Specified Not Specified Negative

SIVlho Not Specified Not Specified Negative

SIVsyk Not Specified Not Specified Negative

Data compiled from Sanders-Beer et al.[1][2]

Table 2: Binding Affinity of AG3.0 Antibody to SIV Gag
Proteins

SIV Gag Protein Apparent Dissociation Constant (kD)

SIVagmVer 3.7 nM

SIVmac 20 nM

SIVagmSab 35 nM

Data obtained using Surface Plasmon Resonance (SPR) analysis.[1]

Experimental Protocols
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This section provides detailed methodologies for the key experiments involving the AG3.0
antibody. These protocols are based on the procedures described in the primary literature and

supplemented with established methodologies in the field.

Production of AG3.0 Monoclonal Antibody via
Hybridoma Technology
This protocol outlines the generation of the AG3.0 antibody-producing hybridoma cell line.

Materials:

BALB/c mice

Whole inactivated SIVagmTYO-1 (antigen)

Myeloma cell line (e.g., SP2/0-Ag14)

Polyethylene glycol (PEG)

Hypoxanthine-aminopterin-thymidine (HAT) medium

Hypoxanthine-thymidine (HT) medium

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)

96-well cell culture plates

ELISA plates and reagents for screening

Procedure:

Immunization: Immunize BALB/c mice with the whole inactivated SIVagmTYO-1 antigen. A

typical immunization schedule involves an initial intraperitoneal injection with complete

Freund's adjuvant, followed by booster injections with incomplete Freund's adjuvant at 2-3

week intervals. The final boost should be administered intravenously or intraperitoneally

without adjuvant 3-4 days before fusion.
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Spleen Cell Preparation: Euthanize the mouse with the highest antibody titer and aseptically

remove the spleen. Prepare a single-cell suspension of splenocytes by gently disrupting the

spleen tissue and passing the cells through a sterile mesh.

Myeloma Cell Preparation: Culture the myeloma cells in complete medium, ensuring they are

in the logarithmic growth phase on the day of fusion.

Cell Fusion: Mix the splenocytes and myeloma cells at a ratio of approximately 5:1 to 10:1.

Co-pellet the cells by centrifugation and remove the supernatant. Add pre-warmed PEG

dropwise to the cell pellet to induce fusion.

Hybridoma Selection: Resuspend the fused cells in HAT medium and plate them into 96-well

plates containing a feeder layer of cells (e.g., mouse peritoneal macrophages). The HAT

medium selects for fused hybridoma cells, as unfused myeloma cells are sensitive to

aminopterin, and unfused B-cells have a limited lifespan.

Screening: After 10-14 days, screen the supernatants from wells with growing hybridoma

colonies for the presence of the desired antibody using an ELISA coated with the

SIVagmTYO-1 antigen.

Cloning: Expand and subclone the positive hybridoma cultures by limiting dilution to ensure

monoclonality. The clone designated AG3.0 was selected for its broad reactivity.[1][3]

Antibody Production and Purification: Grow the selected AG3.0 hybridoma clone in larger

volumes of culture medium. The monoclonal antibody can be purified from the culture

supernatant using Protein G affinity chromatography.

Epitope Mapping of the AG3.0 Antibody
This protocol describes the identification of the specific amino acid sequence recognized by the

AG3.0 antibody.

Materials:

Purified AG3.0 monoclonal antibody

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b12389259?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6324184/
https://www.euromabnet.com/protocols/hybridoma.php
https://www.benchchem.com/product/b12389259?utm_src=pdf-body
https://www.benchchem.com/product/b12389259?utm_src=pdf-body
https://www.benchchem.com/product/b12389259?utm_src=pdf-body
https://www.benchchem.com/product/b12389259?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12389259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A library of overlapping synthetic peptides spanning the sequence of the SIVmac251 Gag

protein (e.g., 20-mer peptides with a 10-amino acid overlap).

Finer-resolution peptides for precise epitope identification (e.g., 13-mers with a 12-amino

acid overlap).

ELISA plates or cellulose membranes for peptide immobilization

Blocking buffer (e.g., PBS with 5% non-fat milk)

Wash buffer (e.g., PBS with 0.05% Tween-20)

HRP-conjugated anti-mouse IgG secondary antibody

TMB substrate and stop solution

Chemiluminescence detection reagents (for membrane-based assays)

Procedure:

Peptide Immobilization:

ELISA-based: Coat the wells of an ELISA plate with the synthetic peptides.

Membrane-based: Synthesize the peptides directly onto a cellulose membrane.

Blocking: Block the non-specific binding sites on the plate or membrane with blocking buffer

for 1 hour at room temperature.

Primary Antibody Incubation: Add the purified AG3.0 antibody to the wells or membrane and

incubate for 1-2 hours at room temperature.

Washing: Wash the plate or membrane several times with wash buffer to remove unbound

antibody.

Secondary Antibody Incubation: Add the HRP-conjugated anti-mouse IgG secondary

antibody and incubate for 1 hour at room temperature.
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Washing: Repeat the washing step.

Detection:

ELISA-based: Add TMB substrate and incubate until a color develops. Stop the reaction

with a stop solution and measure the absorbance at 450 nm.

Membrane-based: Use a chemiluminescence substrate and visualize the signal.

Data Analysis: Identify the peptide(s) that show a strong signal, indicating binding of the

AG3.0 antibody. Further fine mapping with shorter, overlapping peptides can be used to

determine the minimal epitope. The minimal epitope for AG3.0 was identified as SPRTLNA.

[1]

AG3.0-Based Antigen Capture ELISA
This protocol details the use of the AG3.0 antibody in a sandwich ELISA format for the

detection and quantification of primate lentivirus Gag antigens.

Materials:

Purified AG3.0 monoclonal antibody (capture antibody)

Polyclonal anti-SIV antibodies from an infected animal or a biotinylated detection antibody.

ELISA plates

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

Wash buffer (e.g., PBS with 0.05% Tween-20)

Blocking buffer (e.g., PBS with 1% BSA)

Sample diluent

Virus-containing samples (e.g., cell culture supernatants, plasma)

Recombinant p24/p27 antigen standard
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HRP-conjugated secondary antibody (if using an unlabeled polyclonal detection antibody) or

HRP-conjugated streptavidin (if using a biotinylated detection antibody)

TMB substrate and stop solution

Procedure:

Coating: Coat the wells of an ELISA plate with the purified AG3.0 antibody (0.675 µ g/well )

in coating buffer and incubate overnight at 4°C.[1]

Washing: Wash the plate three times with wash buffer.

Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well

and incubating for 1-2 hours at room temperature.

Washing: Wash the plate as before.

Sample and Standard Incubation: Add serially diluted recombinant p24/p27 standards and

the virus-containing samples to the wells. Incubate for 2 hours at 37°C or overnight at 4°C.

Washing: Wash the plate five times with wash buffer.

Detection Antibody Incubation: Add the polyclonal anti-SIV antibodies or a biotinylated

detection antibody and incubate for 1-2 hours at room temperature.

Washing: Wash the plate as before.

Enzyme Conjugate Incubation: If using an unlabeled polyclonal detection antibody, add an

HRP-conjugated anti-species IgG. If using a biotinylated detection antibody, add HRP-

conjugated streptavidin. Incubate for 1 hour at room temperature.

Washing: Wash the plate thoroughly.

Substrate Reaction: Add TMB substrate to each well and incubate in the dark at room

temperature until a color develops.

Stop Reaction: Stop the reaction by adding a stop solution.
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Read Plate: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis: Generate a standard curve from the absorbance values of the recombinant

antigen standards. Use this curve to determine the concentration of the Gag antigen in the

samples. The lower limit of detection for this assay is approximately 100 pg/ml of HIV-1 Gag

p24.[1][4]

Visualizations: Experimental Workflows
The following diagrams illustrate the workflows for the key experimental procedures described

above.
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Caption: Workflow for the production of the AG3.0 monoclonal antibody.
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Caption: Workflow for epitope mapping of the AG3.0 antibody.
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Caption: Workflow for the AG3.0-based antigen capture ELISA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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